molecular formula C₁₇H₁₉N₃O₄S B1146864 (S)-5-Hydroxy Omeprazole CAS No. 196489-27-7

(S)-5-Hydroxy Omeprazole

Cat. No.: B1146864
CAS No.: 196489-27-7
M. Wt: 361.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Hydroxy Omeprazole is a chiral sulfoxide derivative of Omeprazole, a widely used proton pump inhibitor. This compound is significant due to its role in the metabolism of Omeprazole and its potential therapeutic applications. Omeprazole itself is used to treat conditions like gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome by inhibiting gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Hydroxy Omeprazole typically involves the oxidation of Omeprazole sulfide. One method employs soybean pod peroxidase as a catalyst in water-in-oil microemulsions, achieving high enantioselectivity and yield . Another approach involves the use of cyclodextrins to form inclusion complexes with Omeprazole, enhancing its solubility and stability .

Industrial Production Methods

Industrial production of this compound often utilizes environmentally friendly catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as spray-drying and freeze-drying are employed to produce amorphous entities, which are more stable and soluble .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Hydroxy Omeprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of Omeprazole sulfide to this compound is a key reaction, often catalyzed by peroxidases .

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide and various peroxidases. The reaction conditions typically involve mild temperatures and specific pH levels to ensure high enantioselectivity and yield .

Major Products Formed

The major product formed from the oxidation of Omeprazole sulfide is this compound. This compound can further undergo metabolic transformations to produce other derivatives, such as sulfone derivatives and hydroxyomeprazole .

Properties

CAS No.

196489-27-7

Molecular Formula

C₁₇H₁₉N₃O₄S

Molecular Weight

361.42

Synonyms

4-Methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol;  (S)-4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.